4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride is a chemical compound of growing interest in scientific research due to its unique structural characteristics and potential applications. This compound features a piperidine ring, which is substituted with a tert-butyl group and a chlorophenoxy moiety, making it a versatile building block for various chemical reactions and applications in medicinal chemistry.
4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride is classified as an organic compound. It falls under the category of piperidine derivatives and is recognized for its potential pharmacological properties, particularly in the field of medicinal chemistry.
The synthesis of 4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride typically involves several key steps:
The synthesis may require specific catalysts and purification techniques such as recrystallization or chromatography to ensure high purity and yield. Industrial production often optimizes these processes to scale up the synthesis effectively.
The molecular structure of 4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride can be represented by the following:
The structure includes a piperidine ring connected to a chlorophenoxy group, which is further substituted with a tert-butyl group. This configuration contributes to the compound's unique chemical properties .
4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride can participate in various chemical reactions typical for piperidine derivatives. These include:
The reactivity of this compound is influenced by the electron-donating nature of the tert-butyl group and the electron-withdrawing effect of the chlorine atom, which can affect reaction rates and outcomes.
While specific mechanisms of action for 4-[4-(tert-butyl)-2-chlorophenoxy]piperidine hydrochloride are not extensively documented, compounds with similar structures often exhibit interactions with neurotransmitter receptors or enzymes involved in neurological pathways.
Potential mechanisms may include:
Further pharmacological studies are needed to elucidate the exact mechanisms through which this compound exerts its effects.
Relevant data regarding melting point, boiling point, and other specific physical properties may be obtained from supplier data sheets or chemical databases .
4-[4-(tert-butyl)-2-chlorophenoxy]piperidine hydrochloride has several applications in scientific research:
This compound's unique structure makes it valuable for exploring new therapeutic avenues and understanding complex biochemical interactions .
This hydrochloride salt, systematically named 4-[4-(tert-butyl)-2-chlorophenoxy]piperidine hydrochloride (CAS: 1219972-11-8), represents a structurally specialized piperidine derivative with increasing relevance in medicinal chemistry and drug discovery pipelines. Its molecular architecture integrates a tert-butyl-substituted chlorophenoxy moiety directly linked to the piperidine nitrogen, distinguishing it from analogs like 4-(4-chlorophenoxy)piperidine hydrochloride (CAS: 17749791) or ethyl-bridged variants (e.g., 4-{2-[4-(tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride, CAS: 903576-44-3) [1] [2] [7]. The compound is typically supplied as a high-purity solid (>95%), warranting storage in cool, dry environments to maintain stability [3]. Its emergence coincides with intensified exploration of piperidine ethers as privileged scaffolds in central nervous system (CNS)-targeted therapeutics, though dedicated biological or pharmacological profiling remains limited in public literature [3] [4].
Table 1: Key Molecular Properties of 4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine Hydrochloride
Property | Value/Specification | Source/Reference |
---|---|---|
CAS Number | 1219972-11-8 | AKSci [3] |
Molecular Formula | C₁₅H₂₃Cl₂NO | PubChem/AKSci [3] |
Molecular Weight | 304.3 g/mol | AKSci [3] |
Purity Specification | ≥95% | AKSci [3] |
Salt Form | Hydrochloride | Synthetic standard [3] [7] |
Long-Term Storage | Cool, dry place | AKSci [3] |
The compound’s discovery stems from systematic structural diversification of piperidine-based pharmacophores during the early 21st century. Researchers sought to enhance receptor affinity and blood-brain barrier penetration by incorporating tert-butyl groups—a strategy validated in neuroactive compounds like histamine H₃ receptor (H₃R) antagonists [4] [6]. Its specific synthesis was first documented circa 2010–2015 alongside analogs exploring phenoxy linker geometries and substituent patterns [3] [7]. Early commercial availability (e.g., AKSci catalog #0917DN) positioned it as a building block for high-throughput screening libraries, though dedicated patent filings or clinical candidates referencing this exact structure remain absent [3]. Crucially, its design parallels multitarget ligand (MTDL) development for neurodegenerative diseases, where piperidine ethers demonstrate synergistic H₃R antagonism and cholinesterase inhibition [4].
This compound epitomizes structure-activity relationship (SAR) optimization principles for CNS targets. The tert-butyl group confers substantial lipophilicity (calculated LogP > 3), potentially enhancing blood-brain barrier permeability compared to simpler analogs like 4-(4-chlorophenoxy)piperidine hydrochloride [4] [8]. Computational models suggest the 2-chloro-4-tert-butylphenoxy moiety induces distinct torsional angles between the aryl and piperidine planes, potentially optimizing receptor-site complementarity [4] [8]. While direct in vitro data is limited, structurally cognate piperidines exhibit nanomolar affinity for histamine H₃ receptors (H₃R). For example, ADS031—a naphthalene-modified analog—shows H₃R affinity (Kᵢ = 12.5 nM) and acetylcholinesterase (AChE) inhibition (IC₅₀ = 1.537 μM), supporting the scaffold’s potential for Alzheimer’s-focused MTDLs [4]. The rigid phenoxy linkage in our subject compound may reduce conformational entropy, enhancing selectivity over flexible alkyl-linked counterparts [4] [6].
Synthesis typically employs nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions, using 4-(tert-butyl)-2-chlorophenol and N-Boc-piperidin-4-ol precursors, followed by HCl-mediated deprotection [3] [6]. Recent advances in piperidine synthesis underscore its versatility:
Table 2: Pharmacological Profile of Structurally Related Piperidines in Neuropharmacology
Compound Structural Features | H₃R Affinity (Kᵢ or IC₅₀) | Cholinesterase Inhibition | Research Context |
---|---|---|---|
ADS031 (Naphthalene-bridged) | 12.5 nM | AChE IC₅₀ = 1.537 μM | Dual H₃R antagonist/AChE inhibitor [4] |
ADS009 (Flexible alkyl linker) | pA₂ = 7.79 | Not reported | H₃R antagonist lead [4] |
Rigid phenoxy analogs (e.g., subject) | Undisclosed | Undisclosed | Building block/SAR exploration [3] [4] |
Despite commercial availability since ~2015, experimental in vitro or in vivo data for this compound remains scarce. PubChem entries (CIDs 53410074, 17749791) lack bioassay annotations [1] [2], and its inclusion in published H₃R or cholinesterase screening studies is unverified [4]. Key knowledge deficits include:
Synthetic methodologies face three limitations:
Table 3: Critical Research Gaps and Proposed Investigation Paths
Knowledge Gap | Research Priority | Potential Methodologies |
---|---|---|
Target engagement specificity | High | Radioligand binding (H₃R, GPCR panels), enzyme inhibition assays (AChE/BuChE) |
ADME/Tox properties | Medium-High | Caco-2 permeability, microsomal stability, CYP inhibition screening |
Enantioselective synthesis | Medium | Chiral auxiliaries, asymmetric hydrogenation, biocatalysis |
In vivo proof-of-concept efficacy | High (conditional on in vitro data) | Rodent cognitive models (e.g., Morris water maze) |